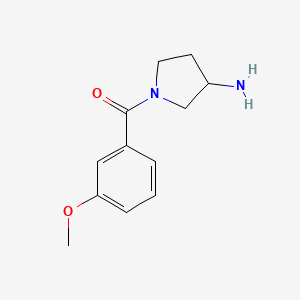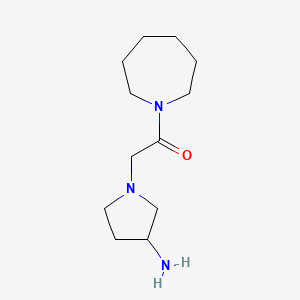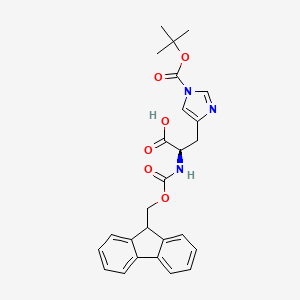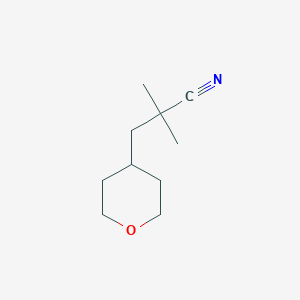
1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a process known as click chemistry. This involves the reaction of azides and alkynes to form 1,2,3-triazoles.Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation, and can be oxidized.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as bromobenzene, are typically white to off-white crystalline powders .Scientific Research Applications
Catalytic Properties
- Hydroxybenzotriazole derivatives, closely related to 1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrate catalytic activity in ester cleavage. Specifically, these compounds enhance the rate of hydrolysis in certain reactions, indicating their potential use in catalytic systems (Bhattacharya & Praveen Kumar, 2005).
Antimicrobial and Antifungal Applications
- Derivatives of 1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have shown moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Potential in Cancer Research
- Certain 1,2,4-triazolo[3,4-b]thiadiazoles, synthesized from compounds related to 1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, have displayed in vitro anticancer activity, suggesting their use in developing cancer treatments (Bhat et al., 2004).
Applications in Heterocyclic Chemistry
- Reactions involving 1,2,4-triazole-3-thiols, similar in structure to the compound of interest, have produced a range of heterocyclic compounds. These findings can be crucial for developing new materials and pharmaceuticals (Kaldrikyan et al., 2016).
Applications in Synthesis of Biologically Active Compounds
- The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the compound , is essential for creating biologically active compounds and peptidomimetics. This suggests potential applications in drug development and molecular biology (Ferrini et al., 2015).
Mechanism of Action
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-8-3-1-2-7(4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFVLIQBURVREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




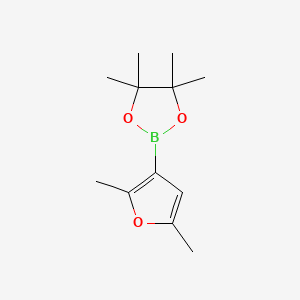

![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
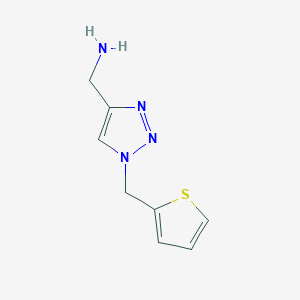
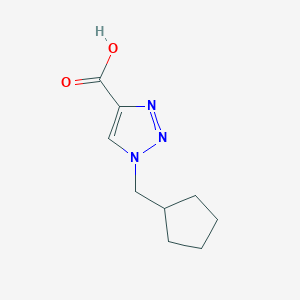
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
